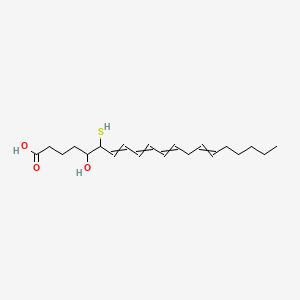

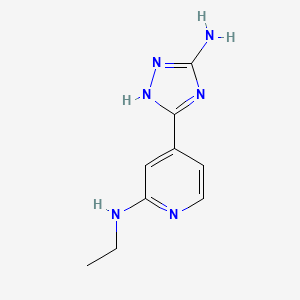

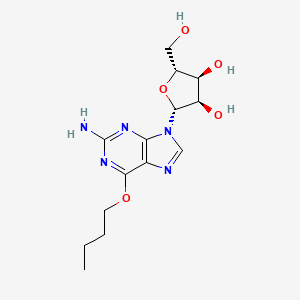

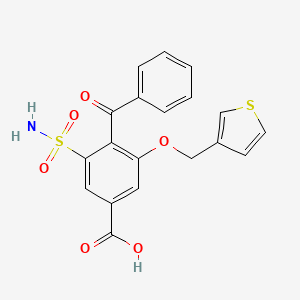

![molecular formula C14H10N2O5S B1208829 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)

2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

2-[[2-(3-nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid is an aromatic ketone.

科研应用

Synthesis and Antihypertensive Activity

Various derivatives of 5-thio-2-pyridinecarboxylic acid, closely related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, have been synthesized and found to be orally active antihypertensive agents in spontaneously hypertensive rats. One such compound, 5-[m-trifluorobenzyl) thio]-2-pyridinecarboxylic acid, showed particular promise, leading to further biological studies (Finch et al., 1979).

Antibacterial Activity

A series of 2(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazoles were synthesized, including compounds closely resembling 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid. These compounds exhibited significant in vitro anti-tubercular activity, with some showing over 90% inhibition at very low concentrations against Mycobacterium tuberculosis (Raval et al., 2014).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Compounds similar to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives showed significant efficacy in these areas, with results comparable to standard treatments (Subudhi & Sahoo, 2011).

Tyrosinase Inhibition

Biphenyl-based compounds, including those with structures related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, have been synthesized and demonstrated significant anti-tyrosinase activities. These activities are crucial for treatments of hypertension and inflammation (Kwong et al., 2017).

Selective Peptide Synthesis

The use of 2-thiopyridone, structurally related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, has been explored in peptide synthesis. It has been found effective in removing the Nα-o-nitrophenylsulfenyl group in both conventional and solid-support peptide synthesis, illustrating its utility in selective peptide bond formation (Tun-kyi, 1978).

Efficient Synthesis of Nicotinic Acid Derivatives

Novel routes to synthesize pyridine ring compounds, including those similar to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, have been developed. These compounds are key intermediates in manufacturing COMT inhibitors, demonstrating their importance in pharmaceutical applications (Kiss et al., 2008).

Synthesis of Novel Magnetic Nickel(II) Complexes

The synthesis of new β-diketone-functionalized pyridinecarboxylate ligands, closely related to 2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid, has led to the creation of nickel(II) coordination compounds. These compounds have been studied for their magnetic properties, indicating potential applications in materials science (Hui et al., 2010).

性质

产品名称 |

2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid |

|---|---|

分子式 |

C14H10N2O5S |

分子量 |

318.31 g/mol |

IUPAC 名称 |

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H10N2O5S/c17-12(9-3-1-4-10(7-9)16(20)21)8-22-13-11(14(18)19)5-2-6-15-13/h1-7H,8H2,(H,18,19) |

InChI 键 |

NLLVFBUITXSIQT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=C(C=CC=N2)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

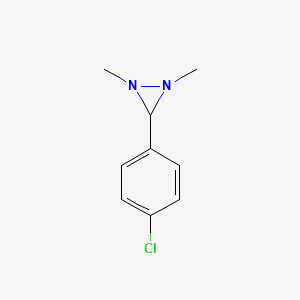

![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)